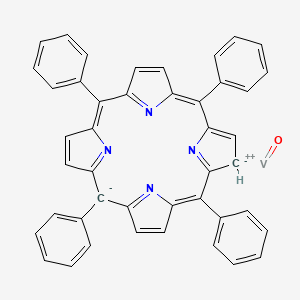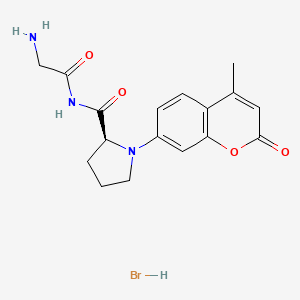
H-Gly-Pro-AMC.HBr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Gly-Pro-AMC.HBr, also known as Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide, is a chemical compound with the molecular formula C₁₇H₁₉N₃O₄·HBr and a molecular weight of 410.27 g/mol . This compound is a highly sensitive substrate for dipeptidyl aminopeptidase IV (DPP IV), an enzyme involved in various biological processes .
Preparation Methods
The synthesis of H-Gly-Pro-AMC.HBr typically involves a multi-step chemical process:
Formation of Amide Compounds: Glycyl-proline reacts with 7-amino-4-methylcoumarin to form an amide compound.
Reaction with Bromic Acid: The amide compound is then reacted with bromic acid to form Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide under specific reaction conditions.
Chemical Reactions Analysis
H-Gly-Pro-AMC.HBr undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The presence of the bromide ion allows for potential substitution reactions, although these are less commonly reported.
Scientific Research Applications
H-Gly-Pro-AMC.HBr is widely used in scientific research due to its properties as a fluorogenic substrate:
Enzyme Activity Detection: It is used to detect the activity of dipeptidyl peptidase IV (DPP IV) and other related enzymes.
Biochemical Research: The compound serves as an optical probe in biochemical research to study protein hydrolysis, phosphorylation, and enzyme activity.
Cell Imaging: Its fluorescent properties make it useful in cell imaging applications.
Drug Development: It is employed in drug development for enzyme activity detection and drug delivery studies.
Mechanism of Action
H-Gly-Pro-AMC.HBr exerts its effects through its interaction with dipeptidyl peptidase IV (DPP IV). Upon cleavage by DPP IV, the compound releases a fluorescent product, allowing for the detection and measurement of enzyme activity . This mechanism is crucial for studying various biological processes and developing therapeutic agents targeting DPP IV.
Comparison with Similar Compounds
H-Gly-Pro-AMC.HBr can be compared with other similar compounds used as substrates for enzyme activity detection:
Gly-Pro 4-methoxy-β-naphthylamide: Another substrate for DPP IV with different fluorescent properties.
Z-Gly-Pro-4-nitroanilide: A substrate that releases a chromogenic product upon cleavage.
Ala-Ala-Phe-7-amido-4-methylcoumarin: Used for detecting different protease activities.
This compound is unique due to its high sensitivity and specificity for DPP IV, making it a valuable tool in biochemical and medical research .
Properties
Molecular Formula |
C17H20BrN3O4 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide |
InChI |
InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)20-6-2-3-13(20)17(23)19-15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,21,23);1H/t13-;/m0./s1 |
InChI Key |
UDMDUYINSDTYMJ-ZOWNYOTGSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)NC(=O)CN.Br |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)NC(=O)CN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


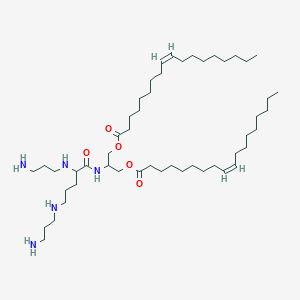
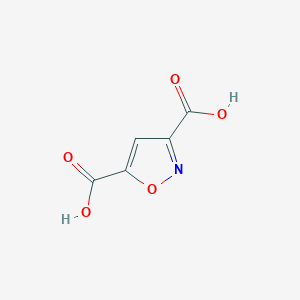
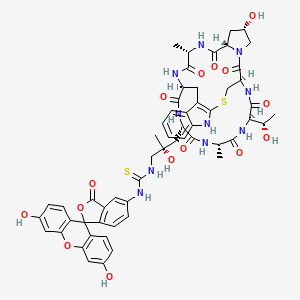

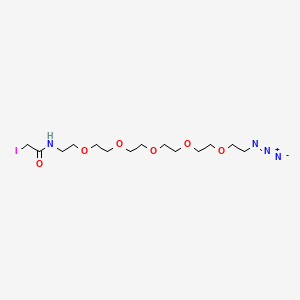

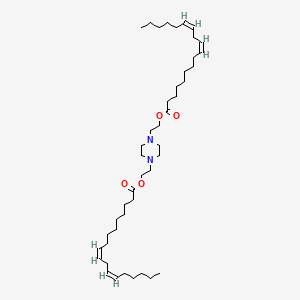
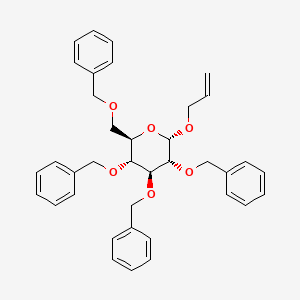


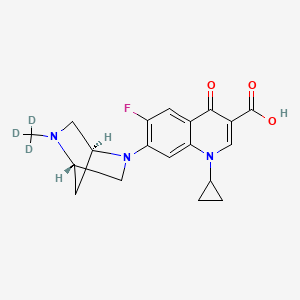
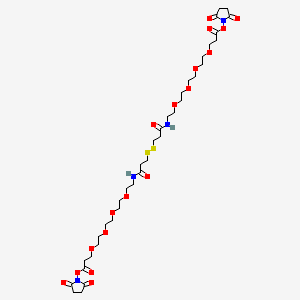
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
